4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine
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Overview
Description
4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with an imidazo[1,2-c]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloroimidazo[1,2-c]pyrimidine.
Reaction Conditions: The compound is then reacted with morpholine in the presence of a suitable base and solvent.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the imidazo[1,2-c]pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like sodium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of novel therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is employed in biological assays to study its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of various biological targets and to develop chemical probes for studying protein function.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction .
Comparison with Similar Compounds
4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine can be compared with other similar compounds, such as:
4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine: This compound has a similar structure but with different positioning of the chlorine atom, which can affect its biological activity and chemical reactivity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also used as kinase inhibitors in medicinal chemistry.
Imidazo[1,2-a]pyridine Analogues: These analogues have been studied for their anti-tuberculosis activity and share structural similarities with imidazo[1,2-c]pyrimidine compounds.
Properties
Molecular Formula |
C10H11ClN4O |
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Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-(7-chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-8-7-9-12-1-2-15(9)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
NPXNXKIEOFENQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC3=NC=CN32)Cl |
Origin of Product |
United States |
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